

# A Predictive Spectroscopic and Synthetic Guide to 2H-Chromen-3-ylmethanol

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## Compound of Interest

Compound Name: **2H-chromen-3-ylmethanol**

Cat. No.: **B045876**

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Disclaimer: Direct experimental spectroscopic data for **2H-chromen-3-ylmethanol** is not readily available in published literature. The data presented in this guide is predictive, based on the analysis of structurally similar 2H-chromene derivatives and established principles of spectroscopic interpretation. This document aims to provide a robust theoretical framework to aid in the synthesis and characterization of the target compound.

## Introduction

2H-chromene is a privileged heterocyclic scaffold found in a variety of natural products and pharmacologically active molecules. The functionalization of the 2H-chromene core is of significant interest in medicinal chemistry for the development of new therapeutic agents. This guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics of a specific derivative, **2H-chromen-3-ylmethanol**, and outlines a plausible synthetic route and general experimental protocols for its preparation and analysis.

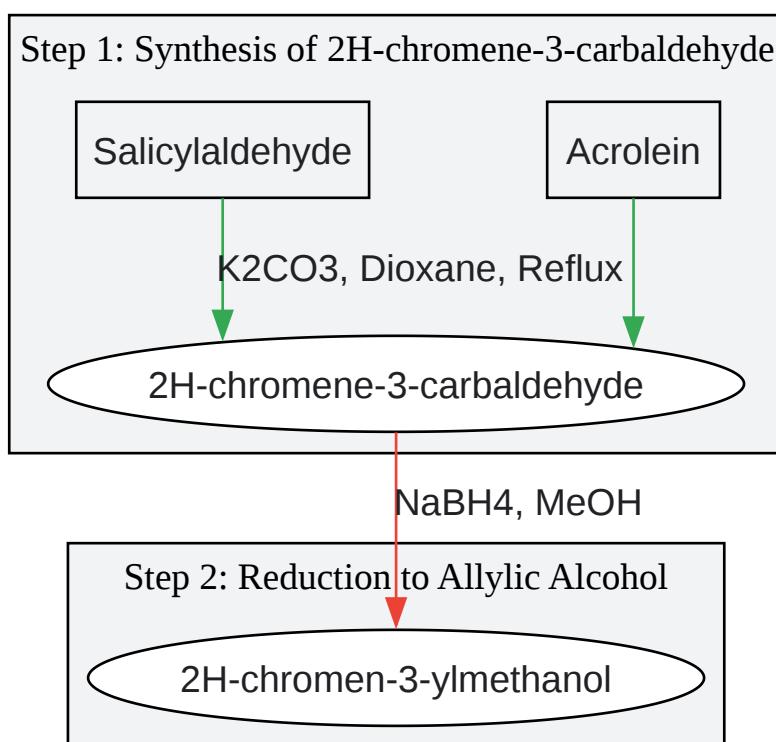
## Proposed Synthesis of 2H-Chromen-3-ylmethanol

A practical and efficient synthesis of **2H-chromen-3-ylmethanol** can be envisioned as a two-step process, commencing with the formation of the corresponding aldehyde followed by its selective reduction.

Step 1: Synthesis of 2H-chromene-3-carbaldehyde The initial step involves an oxa-Michael-Aldol condensation reaction between salicylaldehyde and acrolein. This method is a known route for the preparation of 3-substituted 2H-chromenes.

Step 2: Reduction to **2H-chromen-3-ylmethanol** The subsequent step is the selective 1,2-reduction of the  $\alpha,\beta$ -unsaturated aldehyde to the corresponding allylic alcohol. Reagents such as sodium borohydride, potentially in the presence of cerium(III) chloride (a Luche reduction), are well-suited for this transformation, minimizing the risk of 1,4-conjugate reduction.[1][2][3]

The proposed synthetic workflow is illustrated in the diagram below.



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Caption: Proposed two-step synthesis of **2H-chromen-3-ylmethanol**.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2H-chromen-3-ylmethanol**.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                 |
|----------------------------------|--------------|-------------|----------------------------|
| ~7.20-7.30                       | m            | 2H          | H-5, H-7                   |
| ~6.85-6.95                       | m            | 2H          | H-6, H-8                   |
| ~6.70                            | s            | 1H          | H-4                        |
| ~4.95                            | s            | 2H          | $\text{H-2 (CH}_2\text{)}$ |
| ~4.25                            | s            | 2H          | $-\text{CH}_2\text{OH}$    |
| ~1.80 (variable)                 | br s         | 1H          | -OH                        |

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Assignment              |
|----------------------------------|-------------------------|
| ~154.0                           | C-8a                    |
| ~131.0                           | C-7                     |
| ~129.5                           | C-5                     |
| ~125.0                           | C-3                     |
| ~122.0                           | C-4                     |
| ~121.5                           | C-4a                    |
| ~116.0                           | C-8                     |
| ~114.0                           | C-6                     |
| ~68.0                            | C-2                     |
| ~63.0                            | $-\text{CH}_2\text{OH}$ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                  |
|--------------------------------|---------------|-----------------------------|
| 3400 - 3200                    | Strong, Broad | O-H Stretch (Alcohol)       |
| 3080 - 3010                    | Medium        | Aromatic C-H Stretch        |
| 2920 - 2850                    | Medium        | Aliphatic C-H Stretch       |
| 1650 - 1630                    | Medium        | Alkene C=C Stretch          |
| 1600, 1480                     | Medium-Weak   | Aromatic C=C Stretch        |
| 1230                           | Strong        | Aryl Ether C-O Stretch      |
| 1050                           | Strong        | Primary Alcohol C-O Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Assignment  |
|-----|---|
| 162 | [M] <sup>+</sup> (Molecular Ion)                              |
| 144 | [M - H <sub>2</sub> O] <sup>+</sup>                           |
| 131 | [M - CH <sub>2</sub> OH] <sup>+</sup>                         |
| 115 | [M - H <sub>2</sub> O - CHO] <sup>+</sup>                     |
| 91  | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) |

## Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of **2H-chromen-3-ylmethanol**.

### 4.1. Synthesis of 2H-chromene-3-carbaldehyde

- To a solution of salicylaldehyde (1.0 eq) in dioxane, add acrolein (1.2 eq) and potassium carbonate (1.5 eq).

- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2H-chromene-3-carbaldehyde.

#### 4.2. Synthesis of **2H-chromen-3-ylmethanol**

- Dissolve 2H-chromene-3-carbaldehyde (1.0 eq) in methanol in an ice bath.
- Add sodium borohydride ( $\text{NaBH}_4$ ) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **2H-chromen-3-ylmethanol**.

#### 4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Prepare a sample by dissolving approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a suitable frequency (e.g., 500 MHz for  $^1\text{H}$ ).<sup>[4]</sup>

- Process the spectra, including Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[5]
- Integrate the  $^1\text{H}$  NMR signals and determine the multiplicities of the peaks.

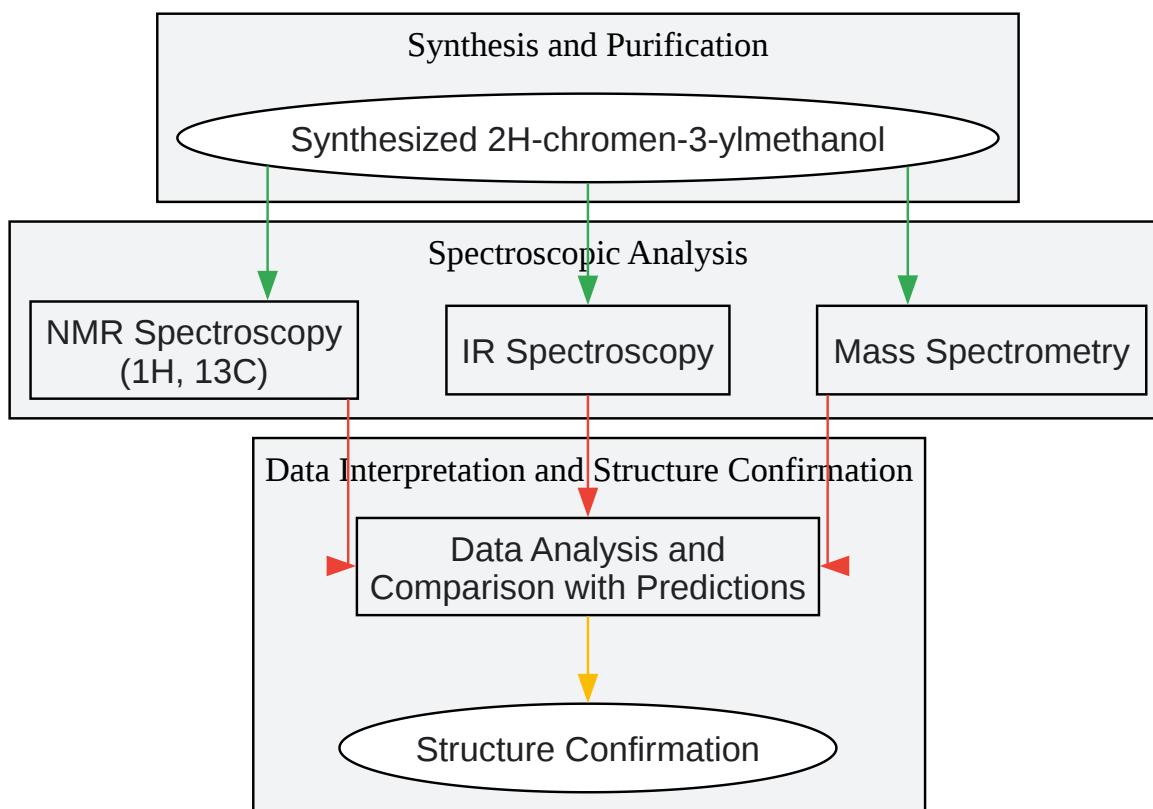
#### 4.4. Infrared (IR) Spectroscopy

- Acquire the IR spectrum using an FT-IR spectrometer.
- For a solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet. For an oil, a thin film can be prepared between two salt plates.
- Scan the sample over the range of 4000-400  $\text{cm}^{-1}$ .[6][7]
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

#### 4.5. Mass Spectrometry (MS)

- Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionize the sample using a suitable technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight).
- Record the mass-to-charge ratio ( $\text{m/z}$ ) of the molecular ion and the major fragment ions.[8]

The general workflow for the characterization of the synthesized compound is depicted below.



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Caption: General workflow for the spectroscopic characterization of **2H-chromen-3-ylmethanol**.

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